![molecular formula C20H23N3O4S B2492839 1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-methoxyphenyl)-2-pyrazoline CAS No. 852141-57-2](/img/structure/B2492839.png)
1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-methoxyphenyl)-2-pyrazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazoline derivatives are important in medicinal and agricultural chemistry due to their broad spectrum of biological activities. These compounds are synthesized through various methods, including multi-component condensation and reactions involving different substituents and catalysts to introduce desired functional groups.
Synthesis Analysis
Synthesis of pyrazoline derivatives typically involves one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate, using catalysts such as disulfonic acid imidazolium chloroaluminate for efficient and green synthesis (Moosavi-Zare et al., 2013).
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives is characterized using various spectroscopic techniques, including IR–NMR spectroscopy and X-ray diffraction. These studies provide insights into the geometry, vibrational frequencies, and molecular orbitals of the compounds (Inkaya et al., 2012).
Chemical Reactions and Properties
Pyrazoline derivatives undergo various chemical reactions, including cycloaddition and acetylation, to introduce different functional groups. These reactions are influenced by the choice of solvents, reagents, and conditions, leading to the formation of compounds with diverse chemical properties (Scheibye et al., 1982).
Physical Properties Analysis
The physical properties of pyrazoline derivatives, such as solubility, melting point, and crystallinity, are determined through various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and its suitability for specific applications.
Chemical Properties Analysis
The chemical properties of pyrazoline derivatives, including reactivity, stability, and biological activities, are explored through experimental and computational studies. These compounds exhibit a range of activities, including fungicidal, insecticidal, anti-inflammatory, and antimicrobial effects, making them valuable in pharmaceutical and agricultural industries (Zhao et al., 2008).
Wissenschaftliche Forschungsanwendungen
Catalytic Applications : Disulfonic acid imidazolium chloroaluminate {[Dsim]AlCl4} has been used as a catalyst for the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, a compound structurally related to 1-Acetyl-3-{3-[(ethylsulfonyl)amino]phenyl}-5-(4-methoxyphenyl)-2-pyrazoline. This process highlights the role of catalysts in facilitating the synthesis of complex organic compounds (Moosavi‐Zare et al., 2013).
Biological Activities : Research has shown that 1-Acetyl-3,-5-diarylpyrazolines, which include this compound, have considerable interest in medicinal and agricultural chemistry due to their broad spectrum of biological activities. They exhibit both fungicidal and insecticidal activities, indicating potential applications in pest control and agriculture (Zhao et al., 2008).
Antimicrobial Activity : Compounds structurally related to this compound have been synthesized and tested for their antimicrobial activity against various bacteria and fungi. Some of these compounds showed moderate activity, indicating potential for pharmaceutical applications (Guna et al., 2015).
Chemical Synthesis and Characterization : The compound has been involved in studies related to the synthesis of pyranopyrazoles using various organocatalysts. This research is crucial for understanding the chemical behavior and synthesis routes of pyrazoline derivatives (Zolfigol et al., 2013).
Spectroscopic and Structural Studies : There has been research focused on the synthesis and NMR spectroscopic investigations with pyrazolin-5-ones, which are chemically related to the compound . These studies provide valuable insights into the structural and chemical properties of such compounds (Holzer & Hallak, 2004).
Wirkmechanismus
Pyrazolines
This compound is a type of pyrazoline, which is a class of organic compounds containing a five-membered aromatic ring with three carbon atoms, one nitrogen atom, and one double bond. Pyrazolines are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Benzene derivatives
The compound also contains a benzene ring, which is a six-membered ring with alternating single and double bonds. Benzene derivatives are commonly used in the manufacture of various types of drugs, plastics, synthetic rubber, dyes, detergents, explosives, and pesticides .
Sulfonamides
Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms. They are widely used in medicine for their antibacterial properties .
Acetyl groups
The presence of an acetyl group (a functional group derived from acetic acid) in this compound could potentially influence its reactivity and interactions with other molecules .
Eigenschaften
IUPAC Name |
N-[3-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-28(25,26)22-17-7-5-6-16(12-17)19-13-20(23(21-19)14(2)24)15-8-10-18(27-3)11-9-15/h5-12,20,22H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCRAWXHVTVUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]pyrimidine-5-carboxylate](/img/structure/B2492757.png)
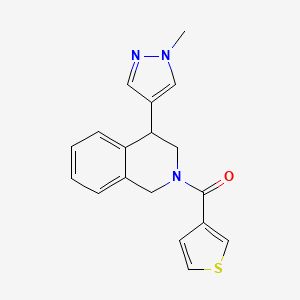

![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B2492764.png)
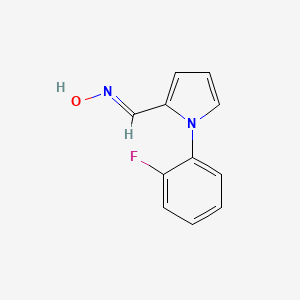
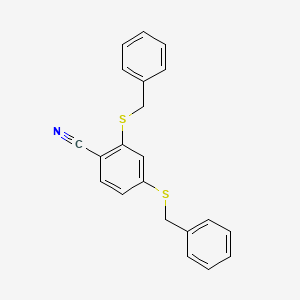
![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2492769.png)
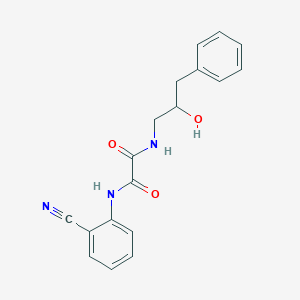

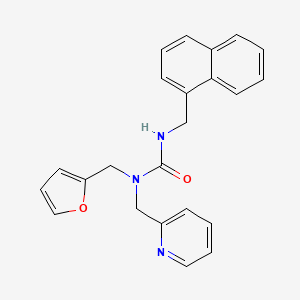
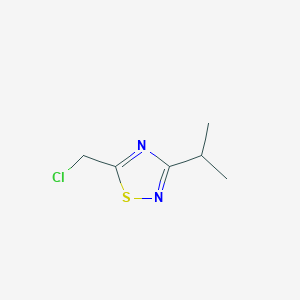
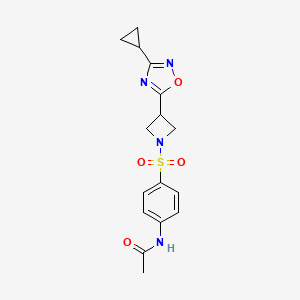
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2492779.png)